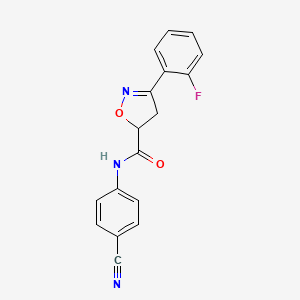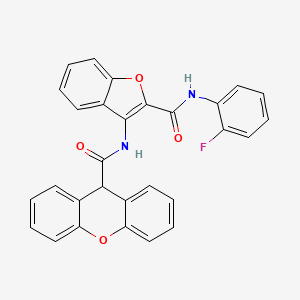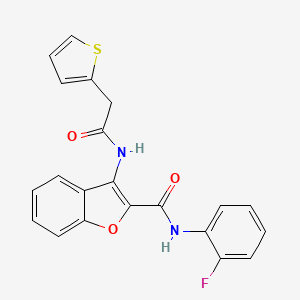![molecular formula C19H18BrNO3 B14994998 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B14994998.png)
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methylation: Methylation of the indole ring at the 7-position.
Alkylation: Attachment of the 3-(4-methylphenoxy)propyl group to the indole nitrogen.
Oxidation: Formation of the indole-2,3-dione structure through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the indole-2,3-dione to the corresponding dihydroindole.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups at the bromine position.
科学研究应用
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
5-bromo-7-methyl-1H-indole-2,3-dione: Lacks the 3-(4-methylphenoxy)propyl group.
7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: Lacks the bromine atom at the 5-position.
5-bromo-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: Lacks the methyl group at the 7-position.
Uniqueness
The unique combination of the bromine atom, methyl group, and 3-(4-methylphenoxy)propyl group in 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione contributes to its distinct chemical and biological properties
属性
分子式 |
C19H18BrNO3 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO3/c1-12-4-6-15(7-5-12)24-9-3-8-21-17-13(2)10-14(20)11-16(17)18(22)19(21)23/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI 键 |
ZFQFXUNXONTNPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-butyl-4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994918.png)
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(propan-2-yl)pentanamide](/img/structure/B14994919.png)
![7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14994922.png)
![8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994928.png)
![5-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14994938.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994949.png)
![3-Phenyl-5-(piperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B14994953.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B14994957.png)
![N-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14994971.png)
![N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994979.png)

![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14994986.png)


